molecular formula C15H21NO2 B2460911 Tert-butyl 8-methyl-1,2,3,4-tetrahydroquinoline-6-carboxylate CAS No. 2248345-51-7

Tert-butyl 8-methyl-1,2,3,4-tetrahydroquinoline-6-carboxylate

Cat. No.: B2460911
CAS No.: 2248345-51-7
M. Wt: 247.338
InChI Key: KEJKTSSKACYFLY-UHFFFAOYSA-N
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Description

Tert-butyl 8-methyl-1,2,3,4-tetrahydroquinoline-6-carboxylate is a synthetic organic compound that belongs to the class of tetrahydroquinolines. These compounds are known for their diverse biological activities and are often used as intermediates in the synthesis of pharmaceuticals and other bioactive molecules. The presence of the tert-butyl group and the carboxylate ester functionality in this compound makes it a valuable building block in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 8-methyl-1,2,3,4-tetrahydroquinoline-6-carboxylate typically involves a multi-step process. One common method starts with the condensation of an appropriate aniline derivative with an aldehyde to form an imine intermediate. This intermediate then undergoes cyclization to form the tetrahydroquinoline core. The final step involves the esterification of the carboxylic acid group with tert-butyl alcohol under acidic conditions to yield the desired compound .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the use of catalysts. Continuous flow reactors and automated synthesis platforms are often employed to enhance the efficiency and yield of the process .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 8-methyl-1,2,3,4-tetrahydroquinoline-6-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline derivatives, while reduction can produce various tetrahydroquinoline derivatives .

Scientific Research Applications

Tert-butyl 8-methyl-1,2,3,4-tetrahydroquinoline-6-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl 8-methyl-1,2,3,4-tetrahydroquinoline-6-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl 8-methyl-1,2,3,4-tetrahydroquinoline-6-carboxylate is unique due to the presence of the tert-butyl ester group, which imparts specific chemical properties and reactivity. This makes it a valuable intermediate in organic synthesis and a potential candidate for various biological applications .

Properties

IUPAC Name

tert-butyl 8-methyl-1,2,3,4-tetrahydroquinoline-6-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO2/c1-10-8-12(14(17)18-15(2,3)4)9-11-6-5-7-16-13(10)11/h8-9,16H,5-7H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEJKTSSKACYFLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC2=C1NCCC2)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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